molecular formula C19H17ClN2O4 B1413714 Quizalofop-ethyl D3 (3,3,3-D3) CAS No. 1398065-84-3

Quizalofop-ethyl D3 (3,3,3-D3)

Cat. No. B1413714
CAS RN: 1398065-84-3
M. Wt: 375.8 g/mol
InChI Key: OSUHJPCHFDQAIT-BMSJAHLVSA-N
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Description

Quizalofop-ethyl-d3 is the deuterium labeled Quizalofop-ethyl . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of Quizalofop-ethyl D3 involves the incorporation of deuterium, a stable isotope of hydrogen . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of Quizalofop-ethyl D3 is 376.00 and its formula is C19H14D3ClN2O4 . The structure can be represented by the SMILES string: [2H]C([2H])([2H])C(OC1=CC=C(OC2=NC3=CC=C(Cl)C=C3N=C2)C=C1)C(OCC)=O .


Physical And Chemical Properties Analysis

Quizalofop-ethyl D3 has a molecular weight of 376.00 and a formula of C19H14D3ClN2O4 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Herbicide Residue and Safety Assessment

Quizalofop-ethyl, a phenoxy propionate herbicide, has been studied for its residue levels in various crops and soils. Studies show that at harvest time, its residues on crops like black gram and onion, as well as in soil, are below the determination limit, indicating its safety from a consumer and environmental perspective (Mandal et al., 2013), (Sahoo et al., 2013).

Soil Adsorption Characteristics

Research on soil adsorption of quizalofop-ethyl suggests that the amount of soil adsorption increases with soil organic matter and incubation temperature. This understanding is crucial for effective application and environmental management of this herbicide (Kim et al., 1996).

Impact on Weeds in Agricultural Crops

Several studies have evaluated quizalofop-ethyl's efficacy in controlling weeds in various crops. It has been found effective in managing grassy weed flora in crops like groundnut and soybean, without residual toxicity to succeeding crops (Singh et al., 2014), (Jadhav & Kashid, 2019).

Environmental Fate and Transport

Studies on the field dissipation and transport of quizalofop-p-ethyl in crops like sunflower under various conditions indicate a minimal risk for soil and water body contamination due to its fast dissipation rate and low transport via water and sediment runoff (Mantzos et al., 2016).

Detection and Quantification Methods

Developments in enzyme-linked immunosorbent assay (ELISA) for quizalofop-p-ethyl provide a convenient analytical technique for monitoring this herbicide in environmental samples like water and soil, offering an alternative to more complex and expensive methods (Zeng et al., 2006), (Wang et al., 2010).

Safety and Hazards

The safety and hazards associated with Quizalofop-ethyl D3 are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing Quizalofop-ethyl D3 .

Mechanism of Action

Target of Action

Quizalofop-ethyl-d3, also known as ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate or Quizalofop-ethyl D3 (3,3,3-D3), primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .

Mode of Action

Quizalofop-ethyl-d3 interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, thereby halting the growth of the plant . The compound is systemic and is absorbed through the treated foliage, reaching the meristem tissue within 24 hours .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-ethyl-d3 affects the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . The downstream effect of this disruption is the cessation of cell growth and, consequently, plant growth .

Pharmacokinetics

It is known that the compound is absorbed through the leaf surface and translocated throughout the plant via the xylem and phloem . This systemic movement and accumulation in the meristematic tissue likely impact the bioavailability of the compound within the plant.

Result of Action

The molecular effect of Quizalofop-ethyl-d3’s action is the inhibition of ACCase, leading to a disruption in fatty acid synthesis . On a cellular level, this results in the cessation of cell growth, effectively stopping the growth of the plant . This makes Quizalofop-ethyl-d3 an effective herbicide for controlling grass weeds .

properties

IUPAC Name

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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